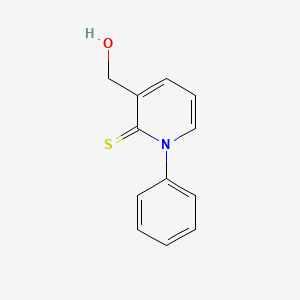![molecular formula C9H16ClNO4 B8650376 chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B8650376.png)
chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate
Overview
Description
chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate is a chemical compound used in various fields of scientific research and industrial applications. It is known for its unique properties and reactivity, making it a valuable compound in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate typically involves the reaction of 2-tert-Butoxycarbonylamino-propionic acid with chloromethyl reagents under controlled conditions. The process often requires the use of protecting groups to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different derivatives of the original compound, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share similar protecting groups and are used in similar applications.
Chloromethyl esters: These compounds have similar reactivity and are used in organic synthesis.
Uniqueness
Properties
Molecular Formula |
C9H16ClNO4 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C9H16ClNO4/c1-6(7(12)14-5-10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13) |
InChI Key |
MVUAMEQSMWWVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-methyl-5-(7-(2-methyl-1H-indol-5-ylamino)thieno[3,2-b]pyridin-2-yl)-1H-imidazol-2-yl)propan-2-ol](/img/structure/B8650295.png)

![1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone](/img/structure/B8650308.png)




![Benzyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8650355.png)
![N-[6-(1H-Indol-4-yl)-1H-indazol-4-yl]-4-methyl-2-morpholinecarboxamide](/img/structure/B8650356.png)





